molecular formula C14H16O5 B14332056 1-Naphthaleneacetic acid, 1,4,4a,5,8,8a-hexahydro-7-methoxy-8a-methyl-5,8-dioxo-, (1alpha,4abeta,8abeta)- CAS No. 104199-07-7

1-Naphthaleneacetic acid, 1,4,4a,5,8,8a-hexahydro-7-methoxy-8a-methyl-5,8-dioxo-, (1alpha,4abeta,8abeta)-

Cat. No.: B14332056
CAS No.: 104199-07-7
M. Wt: 264.27 g/mol
InChI Key: RICGRVKVEBJEKK-ATEUNZGCSA-N
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Description

1-Naphthaleneacetic acid, 1,4,4a,5,8,8a-hexahydro-7-methoxy-8a-methyl-5,8-dioxo-, (1alpha,4abeta,8abeta)- is a complex organic compound with a unique structure It features a naphthalene ring system with various functional groups attached, including methoxy, methyl, and dioxo groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Naphthaleneacetic acid, 1,4,4a,5,8,8a-hexahydro-7-methoxy-8a-methyl-5,8-dioxo-, (1alpha,4abeta,8abeta)- involves multiple steps, starting from simpler organic molecules. The process typically includes:

    Formation of the naphthalene ring system: This can be achieved through cyclization reactions.

    Introduction of functional groups: Methoxy, methyl, and dioxo groups are introduced through various organic reactions such as methylation, oxidation, and substitution reactions.

    Purification: The final product is purified using techniques like recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using industrial reactors, and employing continuous flow processes to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

1-Naphthaleneacetic acid, 1,4,4a,5,8,8a-hexahydro-7-methoxy-8a-methyl-5,8-dioxo-, (1alpha,4abeta,8abeta)- undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional oxygen-containing functional groups.

    Reduction: This can reduce carbonyl groups to alcohols.

    Substitution: Functional groups on the naphthalene ring can be substituted with other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Halogenation reagents like bromine (Br2) or chlorine (Cl2) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

1-Naphthaleneacetic acid, 1,4,4a,5,8,8a-hexahydro-7-methoxy-8a-methyl-5,8-dioxo-, (1alpha,4abeta,8abeta)- has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Biology: It can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Naphthaleneacetic acid, 1,4,4a,5,8,8a-hexahydro-7-methoxy-8a-methyl-5,8-dioxo-, (1alpha,4abeta,8abeta)- involves its interaction with specific molecular targets. These targets can include enzymes, receptors, and other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    1-Naphthaleneacetic acid: A simpler compound with a similar naphthalene ring system but fewer functional groups.

    Indole-3-acetic acid: Another compound with a similar structure but different functional groups.

Uniqueness

1-Naphthaleneacetic acid, 1,4,4a,5,8,8a-hexahydro-7-methoxy-8a-methyl-5,8-dioxo-, (1alpha,4abeta,8abeta)- is unique due to its specific combination of functional groups and its complex structure. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

CAS No.

104199-07-7

Molecular Formula

C14H16O5

Molecular Weight

264.27 g/mol

IUPAC Name

2-[(1R,4aS,8aR)-7-methoxy-8a-methyl-5,8-dioxo-4,4a-dihydro-1H-naphthalen-1-yl]acetic acid

InChI

InChI=1S/C14H16O5/c1-14-8(6-12(16)17)4-3-5-9(14)10(15)7-11(19-2)13(14)18/h3-4,7-9H,5-6H2,1-2H3,(H,16,17)/t8-,9+,14+/m0/s1

InChI Key

RICGRVKVEBJEKK-ATEUNZGCSA-N

Isomeric SMILES

C[C@]12[C@H](CC=C[C@H]1CC(=O)O)C(=O)C=C(C2=O)OC

Canonical SMILES

CC12C(CC=CC1CC(=O)O)C(=O)C=C(C2=O)OC

Origin of Product

United States

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